molecular formula C21H21NO5S2 B2529527 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate CAS No. 896302-90-2

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Cat. No.: B2529527
CAS No.: 896302-90-2
M. Wt: 431.52
InChI Key: OHGNEVLZCDOMEW-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a useful research compound. Its molecular formula is C21H21NO5S2 and its molecular weight is 431.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and α-Glucosidase Inhibitory Activities

Research indicates that Schiff bases containing 1,2,4-triazole and pyrazole rings show significant antioxidant and α-glucosidase inhibitory activities. These compounds demonstrate potential in managing oxidative stress-related diseases and diabetes through enzyme inhibition mechanisms (Pillai et al., 2019).

Anticancer Properties

Several compounds featuring pyrazole and thiazole units have been investigated for their anticancer activities. For instance, novel fluoro substituted benzo[b]pyran derivatives exhibit anti-lung cancer activity, indicating the potential for such structures in cancer treatment (Hammam et al., 2005).

Antibacterial and Antimicrobial Effects

Compounds incorporating oxadiazole and thiazole structures have shown promising antibacterial and antimicrobial effects. This includes the ability to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Song et al., 2017).

Synthesis and Reactivity Studies

Research on the reactivity and synthesis of thiazole and pyran derivatives contributes to the understanding of their chemical properties and potential applications in medicinal chemistry and materials science. This includes studies on metal-induced tautomerization of thiazole molecules to heterocyclic carbenes, offering insights into reaction mechanisms and synthetic strategies (Ruiz & Perandones, 2009).

Antioxidant Activity and Molecular Docking Studies

Some thiazolyl-pyrazole derivatives have been synthesized and evaluated for their antioxidant activities, in addition to molecular docking studies to propose their mechanisms of action. This research underscores the utility of these compounds in addressing oxidative stress and related diseases (Sayed et al., 2019).

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-3-4-9-25-16-7-5-15(6-8-16)20(24)27-19-11-26-17(10-18(19)23)13-29-21-22-14(2)12-28-21/h5-8,10-12H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGNEVLZCDOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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